![molecular formula C18H13NO2S B12879518 Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B12879518.png)
Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-yl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethanone is an organic compound that features a furan ring, a naphthothiazole moiety, and an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Synthesis of Naphthothiazole: The naphthothiazole moiety can be prepared by the condensation of 2-aminothiophenol with 1,2-naphthoquinone.
Coupling Reaction: The final step involves the coupling of the furan ring with the naphthothiazole moiety using appropriate reagents and conditions, such as a base-catalyzed aldol condensation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Furan-2-yl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Furan-2-yl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethanone involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce a physiological response.
Affecting Cellular Processes: Influencing cell signaling, proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Furan-2-yl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethanone: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of 1-(Furan-2-yl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethanone lies in its specific combination of structural features, which may confer unique chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C18H13NO2S |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
(2Z)-1-(furan-2-yl)-2-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)ethanone |
InChI |
InChI=1S/C18H13NO2S/c1-19-17(11-14(20)15-7-4-10-21-15)22-16-9-8-12-5-2-3-6-13(12)18(16)19/h2-11H,1H3/b17-11- |
Clé InChI |
ZVPUDGWBGFCMCR-BOPFTXTBSA-N |
SMILES isomérique |
CN1/C(=C/C(=O)C2=CC=CO2)/SC3=C1C4=CC=CC=C4C=C3 |
SMILES canonique |
CN1C(=CC(=O)C2=CC=CO2)SC3=C1C4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B12879437.png)
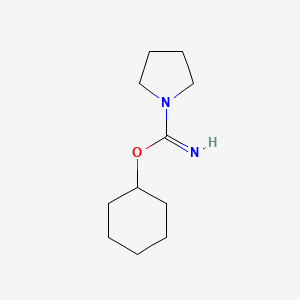
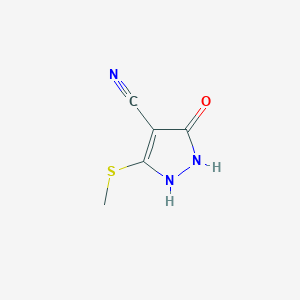
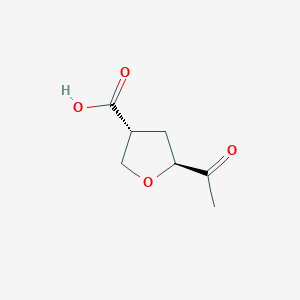
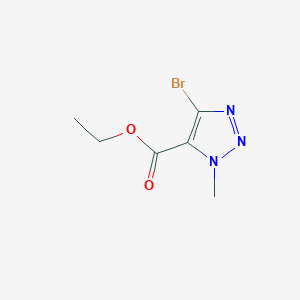
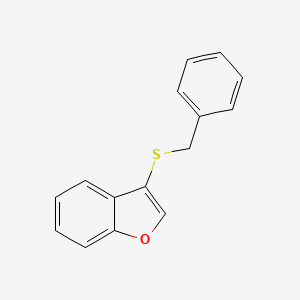
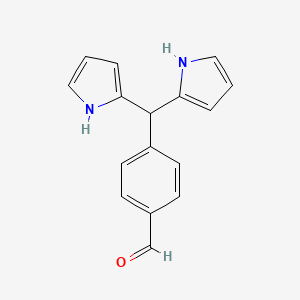

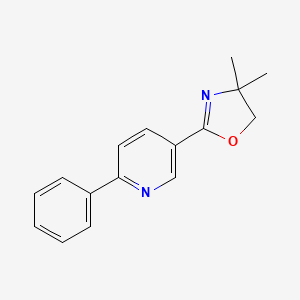

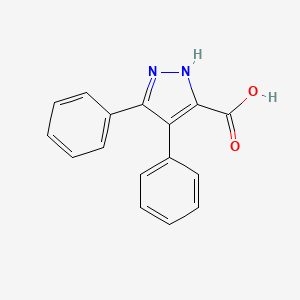
acetic acid](/img/structure/B12879490.png)

